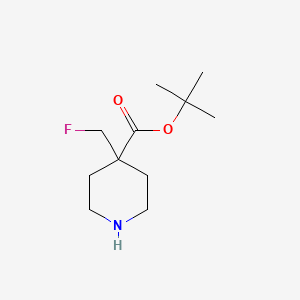
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives typically involves the formation of the urea moiety through a reaction between an amine and an isocyanate or a carbonyl compound followed by an amination. For example, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was achieved by introducing hydrophilic groups to improve solubility and pharmacokinetic properties . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a two-step substitution process and one-step oxidation . These methods could potentially be adapted for the synthesis of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the structure and compare it with experimental data, providing a deeper understanding of the molecular conformation and electronic structure .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to the nitrogen atoms. While the papers provided do not detail specific reactions for 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, they do discuss the synthesis of related compounds, which involves reactions such as nucleophilic and electrophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can be tailored by introducing different substituents. For instance, the introduction of hydrophilic groups was found to improve the aqueous solubility of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives . The electronic properties, such as the distribution of frontier molecular orbitals, can be calculated using DFT, providing insights into the reactivity and stability of the molecules .
科学的研究の応用
Molecular Rearrangements and Derivatives : A study by Klásek, Lyčka, and Holčapek (2007) discusses the molecular rearrangement of 1-substituted indole derivatives, leading to the formation of 2-alkyl/aryl-1H-indol-3-yl-ureas. These compounds have potential applications in developing new indole and imidazolinone derivatives with varied chemical properties (Klásek, Lyčka, & Holčapek, 2007).
Potential Antidepressants : Matzen et al. (2000) designed unsymmetrical ureas based on indole derivatives as potential antidepressants. These compounds showed significant activity as 5-HT reuptake inhibitors and 5-HT(1B/1D) antagonists, indicating their potential in enhancing serotonergic neurotransmission (Matzen et al., 2000).
Antitumor Activities : A 2018 study by Hu et al. highlighted the synthesis and crystal structure of a similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea. This compound showed potential antitumor activities and was studied for interactions with CDK4 protein, suggesting its use in cancer research (Hu et al., 2018).
Anti-inflammatory Agents : Amir, Javed, and Kumar (2008) synthesized 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones, demonstrating their significant anti-inflammatory activity. These compounds could have therapeutic applications in managing inflammation-related disorders (Amir, Javed, & Kumar, 2008).
Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides and tested them as urease enzyme inhibitors. These compounds showed potent inhibitory activity and could be valuable in therapeutic drug design (Nazir et al., 2018).
Synthesis and Characterization : Saharin et al. (2008) reported on the synthesis and structure of N2-[1-(2-Hydroxyphenyl)ethylidene]-N2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, a compound with potential biological activity, highlighting its intramolecular and intermolecular hydrogen bonding (Saharin et al., 2008).
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(11-12-15-7-3-2-4-8-15)21-19(23)22-18-13-20-17-10-6-5-9-16(17)18/h2-10,13-14,20H,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVRTUWUSSFKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

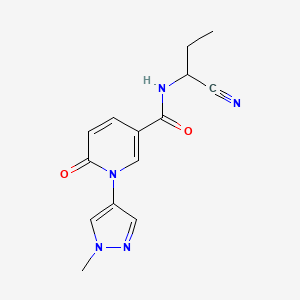
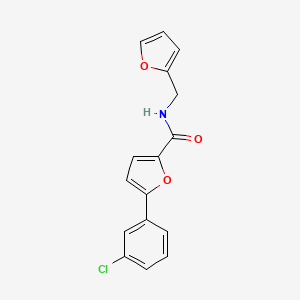
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
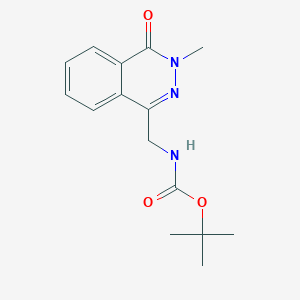
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
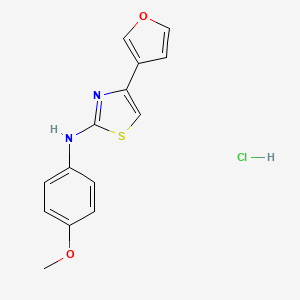
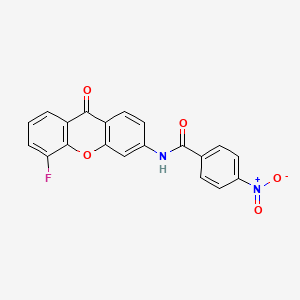
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)
